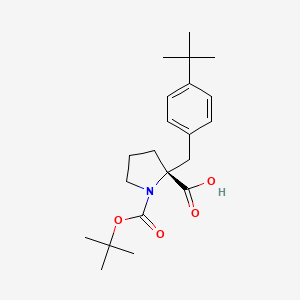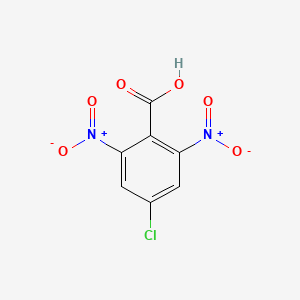
(Z)-2-Acetamido-3-(p-tolyl)acrylic acid
Übersicht
Beschreibung
“(Z)-2-Acetamido-3-(p-tolyl)acrylic acid” is a complex organic compound. Based on its name, it likely contains an acetamido group (a functional group derived from acetic acid), a tolyl group (derived from toluene), and an acrylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon backbone. Detailed structural analysis would require experimental data such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the acrylic acid group could participate in addition reactions, and the acetamido group might be involved in condensation or substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability would depend on the molecular structure and the functional groups present .Wissenschaftliche Forschungsanwendungen
Polymer Electrolytes for Energy Storage
Polymer electrolytes incorporating acrylic acid derivatives show promising applications in flexible rechargeable zinc-air batteries and solid polymer electrolytes. These materials exhibit high ionic conductivity, electrochemical stability, and water retention ability, which are crucial for enhancing the discharge capacity and cycle efficiency of batteries (Jia et al., 2022).
Environmental Remediation
Modified magnetic nanoparticles using acrylic acid copolymers effectively remove heavy metal ions from aqueous solutions. These materials demonstrate excellent adsorption capacities and can be reused, highlighting their potential in treating water contaminated with metals like Cd^2⁺, Zn^2⁺, Pb^2⁺, and Cu^2⁺ (Ge et al., 2012).
Improved Material Adhesion
The electropolymerization of acrylic acid on carbon fibers significantly enhances the adhesion between epoxy and fibers. This method, involving the co-deposition of Zn^2⁺ ions, results in improved material interfaces for composite applications, offering insights into surface treatments that enhance material performance (Bauer et al., 2017).
Biotechnological Applications
In biotechnology, acrylic acid derivatives serve as sensors for detecting specific biomolecules. A study demonstrated the use of a coumarin-based fluorescent probe for sensing cysteine with high selectivity, illustrating the potential of acrylic acid-related compounds in developing sensitive and selective biosensors for healthcare and research applications (Dai et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-2-acetamido-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKTTWGSTMQVIL-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)O)\NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Acetamido-3-(p-tolyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)









![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)